Cas no 872513-59-2 (Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]-)
872513-59-2 structure
Product Name:Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]-
CAS No:872513-59-2
MF:C18H23NS
MW:285.446923494339
CID:658700
PubChem ID:68910665
Update Time:2025-04-19
Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]-
- 2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline
- 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline
- DTXSID50739232
- 872513-59-2
- SCHEMBL4096736
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- Inchi: 1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3
- InChI Key: AUGQKFWNTJGTLJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1N)C1C(=CC=CC=1C(C)C)C(C)C
Computed Properties
- Exact Mass: 285.15512091g/mol
- Monoisotopic Mass: 285.15512091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 51.3Ų
Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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